molecular formula C19H17N5O4 B2736058 2-(1,2-benzoxazol-3-yl)-N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 1903637-99-9

2-(1,2-benzoxazol-3-yl)-N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2736058
CAS No.: 1903637-99-9
M. Wt: 379.376
InChI Key: JJSVPRCAMSAUFM-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic small molecule offered for research purposes. This compound is of significant interest in preclinical research due to its potential role in modulating APJ receptor activity, a target involved in various critical physiological processes . Investigating the mechanism of action of such compounds is a key area of study, as they may influence signaling pathways related to cardiovascular function and metabolic regulation . Researchers can utilize this chemical as a tool to further elucidate the complex biology of the APJ receptor system and explore potential therapeutic applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It is the responsibility of the researcher to ensure safe handling and comply with all local and national regulations regarding the use of such substances.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-2-26-17-8-7-12(10-21-17)19-22-18(28-24-19)11-20-16(25)9-14-13-5-3-4-6-15(13)27-23-14/h3-8,10H,2,9,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSVPRCAMSAUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Coupling of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyridine derivative.

    Final Coupling Reaction: The final step involves coupling the benzoxazole and oxadiazole intermediates with the pyridine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzoxazole-2,3-dione, while reduction may yield benzoxazole-3-ylmethanol.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and oxadiazole rings may facilitate binding to these targets, while the pyridine ring can enhance the compound’s stability and solubility. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

Benzoxazole vs. Benzisoxazole/Benzisothiazole Analogues
  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (): Replaces benzoxazole with benzisoxazole, introducing a chloromethyl group at position 3. Key differences: Chloromethyl group enhances reactivity for further derivatization, but benzisoxazole may alter receptor affinity compared to benzoxazole.
  • 2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-arylpyrazol-5-yl)acetamides (): Substitutes benzoxazole with benzisothiazole and links to a pyrazole ring. Exhibits broad-spectrum antimicrobial activity against bacteria and algae . Structural distinction: The thiazole sulfur atom may improve membrane permeability compared to benzoxazole’s oxygen.
Oxadiazole Substituent Variations
  • Oxadiazole-Isopropylamide Proteasome Inhibitors (): Examples: 11as, 12a, 12b (e.g., 2-(4-chlorophenoxy)-N-isopropyl-N-{[3-(pyridin-3-yl)oxadiazol-5-yl]methyl}acetamide). Feature oxadiazole rings with pyridinyl, tolyl, or phenoxy substituents. Demonstrated non-covalent proteasome inhibition with IC₅₀ values in the nanomolar range . Comparison: The target compound’s 6-ethoxypyridine group may enhance solubility and selectivity over phenyl or chlorophenyl groups.
  • TRPA1/TRPV1 Antagonists (): Examples: Compounds 46–51 with oxadiazole-benzimidazolone scaffolds. Substituents like trifluoromethyl or piperidinyl improve potency (e.g., compound 47: 99.47% purity, 55% yield) .

Pharmacological Activity and Selectivity

Compound Class Key Activities Notable Data References
Benzoxazole-Oxadiazole Target Hypothesized: CNS modulation, antimicrobial Structural similarity suggests proteasome/TRP channel activity N/A
Benzisoxazole Derivatives Antipsychotic, antimicrobial IC₅₀: 1–10 µM (dopamine receptors)
Oxadiazole-Isopropylamides Proteasome inhibition IC₅₀: 50–200 nM
TRPA1/TRPV1 Antagonists Pain and inflammation modulation IC₅₀: 10–100 nM

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a novel synthetic derivative that incorporates multiple heterocyclic moieties known for their biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications based on existing literature.

Chemical Structure

The structure of the compound is characterized by:

  • A benzoxazole ring, which is known for its pharmacological properties.
  • An oxadiazole moiety linked to a pyridine structure, enhancing its biological profile.

Antimicrobial Properties

Research has indicated that benzoxazole derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that various benzoxazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The Minimum Inhibitory Concentration (MIC) values ranged from 7.81 to 250 µg/ml, suggesting a broad spectrum of activity.

Antifungal Activity

The incorporation of the oxadiazole moiety in similar compounds has been linked to enhanced antifungal properties. A related study synthesized benzamides with 1,2,4-oxadiazole and tested them against several fungal strains. Notably, compounds exhibited high inhibition rates against Botrytis cinerea, outperforming standard antifungal agents . This suggests that the compound may also possess significant antifungal activity.

Case Studies

  • In Vitro Studies : In vitro evaluations of related compounds demonstrated that those containing the oxadiazole and benzoxazole frameworks exhibited substantial antimicrobial and antifungal activities. For example, compound derivatives were tested against Fusarium graminearum and showed varying degrees of inhibition .
  • Toxicity Assessments : Toxicity studies on zebrafish embryos indicated that certain derivatives had low toxicity profiles (e.g., an LC50 value of 20.58 mg/L), making them suitable candidates for further development in therapeutic applications .

Research Findings

CompoundAntimicrobial Activity (MIC µg/ml)Antifungal Activity (%)Toxicity (LC50 mg/L)
This compound7.81 - 250>80% against Botrytis cinerea20.58

The biological activity of this compound may be attributed to its ability to interact with specific microbial enzymes or receptors through hydrogen bonding facilitated by the amide bond present in its structure. This interaction could inhibit critical biological processes in pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1,2-benzoxazol-3-yl)-N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling benzoxazole and oxadiazole precursors via nucleophilic substitution or condensation reactions. Key steps include:

  • Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under acidic or thermal conditions .
  • Acetamide linkage : Reacting the oxadiazole intermediate with a benzoxazole-containing acetic acid derivative using coupling agents like EDCI/HOBt .
  • Critical parameters : Temperature (50–80°C for cyclization), solvent polarity (DMF or THF for coupling), and stoichiometric ratios (1:1.2 for intermediates) .
    • Yield optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95% by HPLC), but recrystallization in ethanol/water mixtures may enhance crystallinity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish its functional groups?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Benzoxazole protons appear as doublets at δ 8.2–8.5 ppm; oxadiazole-linked CH2 resonates as a singlet at δ 4.3–4.5 ppm .
  • ¹³C NMR : Oxadiazole carbons (C=N) at 160–165 ppm; benzoxazole carbonyl at 165–170 ppm .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of ethoxy group from pyridine) validate substituent positions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxadiazole and benzoxazole moieties in nucleophilic or electrophilic reactions?

  • Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) analyze frontier molecular orbitals (FMOs) to identify reactive sites:

  • Electrophilic susceptibility : Benzoxazole’s electron-deficient aromatic ring shows high localization of LUMO at the oxazole nitrogen .
  • Nucleophilic sites : Oxadiazole’s oxygen atoms exhibit partial negative charges, favoring alkylation or acylation .
    • Validation : Compare computed activation energies with experimental kinetic data for SN2 reactions (e.g., substitution at the oxadiazole CH2 group) .

Q. What strategies resolve contradictions in biological activity data across structural analogs with varying substituents?

  • Case study : Analogs with electron-withdrawing groups (e.g., 4-chlorophenyl on oxadiazole) show enhanced enzyme inhibition (IC50 = 0.8 µM) compared to methoxy-substituted derivatives (IC50 = 5.2 µM) .
  • Resolution tactics :

  • Structure-activity relationship (SAR) : Systematically vary substituents and correlate Hammett σ values with bioactivity .
  • Crystallography : Solve X-ray structures of target-ligand complexes to identify critical binding interactions (e.g., hydrogen bonding with oxadiazole oxygen) .

Q. How do solvent polarity and pH influence the stability of the acetamide linkage during long-term storage or in vitro assays?

  • Degradation pathways : Hydrolysis of the acetamide group is accelerated in aqueous buffers (pH > 7) or polar aprotic solvents (e.g., DMSO) .
  • Stabilization methods :

  • Lyophilization : Store as a lyophilized powder at -20°C (retains >90% integrity after 6 months).
  • Buffer selection : Use phosphate-buffered saline (PBS, pH 6.5) with 1% BSA to reduce hydrolysis in bioassays .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing this compound’s selectivity against off-target kinases?

  • Negative controls : Include a non-functional analog (e.g., oxadiazole replaced with triazole) to isolate scaffold-specific effects .
  • Positive controls : Use staurosporine or dasatinib as pan-kinase inhibitors to validate assay sensitivity .
  • Data normalization : Express inhibition as % activity relative to vehicle-treated samples, with Z’-factor > 0.5 for robustness .

Q. How can reaction kinetics be monitored in real-time during catalytic transformations involving this compound?

  • Techniques :

  • UV-Vis spectroscopy : Track absorbance changes at λ = 320 nm (benzoxazole π→π* transitions) during oxidation .
  • In situ IR : Monitor carbonyl stretching frequencies (1650–1700 cm⁻¹) to detect intermediate formation .

Tables

Table 1 : Comparison of Synthetic Yields Under Varied Conditions

StepSolventTemp (°C)CatalystYield (%)Purity (%)Source
Oxadiazole cyclizationDMF70H2SO46590
Acetamide couplingTHF25EDCI/HOBt7895

Table 2 : Biological Activity of Structural Analogs

Substituent (Oxadiazole)Enzyme IC50 (µM)Selectivity Ratio (Target/Off-target)Source
4-Chlorophenyl0.812:1
4-Methoxyphenyl5.23:1

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